molecular formula C20H18N6O3S B2448028 2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 932300-33-9

2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2448028
CAS No.: 932300-33-9
M. Wt: 422.46
InChI Key: QCABZOUJNKJKTI-UHFFFAOYSA-N
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Description

2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of benzamides

Properties

IUPAC Name

2-methoxy-N-[3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)14-9-5-7-11-16(14)29-3)18-21-20(30-24-18)22-19(27)13-8-4-6-10-15(13)28-2/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCABZOUJNKJKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper catalyst under mild conditions.

    Introduction of the Thiadiazole Ring: The next step involves the introduction of the thiadiazole ring through a condensation reaction between a thiosemicarbazide and a carboxylic acid derivative. This reaction is typically carried out under acidic conditions.

    Coupling with Benzamide: The final step involves the coupling of the triazole-thiadiazole intermediate with a benzamide derivative. This step is usually carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions.

Chemical Reactions Analysis

2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents include nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be compared with other similar compounds, such as:

    2-methoxy-N-(3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)benzamide: This compound lacks the thiadiazole ring, which may result in different chemical and biological properties.

    2-methoxy-N-(3-(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide: This compound lacks the methyl group on the triazole ring, which may affect its reactivity and biological activity.

    This compound: This compound has a different substitution pattern on the aromatic rings, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Biological Activity

Chemical Structure and Properties
The compound 2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is characterized by its complex structure, which includes a methoxy group, a triazole ring, and a thiadiazole ring. Its molecular formula is C20H18N6O3SC_{20}H_{18}N_{6}O_{3}S with a molecular weight of approximately 434.5 g/mol. The unique combination of these functional groups suggests significant potential for biological activity, particularly in medicinal chemistry contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and thiadiazole moieties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains. In vitro tests have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes linked to inflammation and cancer progression. Molecular docking studies suggest that the triazole and thiadiazole rings interact with key proteins involved in these pathways. This interaction could modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Case Studies

A notable study examined the effects of similar triazole derivatives on cholinesterase enzymes. Compounds showed varying degrees of inhibition, with some demonstrating IC50 values significantly lower than standard inhibitors like galantamine. This suggests that the incorporation of triazole rings can enhance the biological efficacy of these compounds .

Comparative Analysis

To further understand the biological activity of this compound compared to related compounds, a table summarizing their structural features and unique aspects is provided below:

Compound NameStructural FeaturesUnique Aspects
4-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamideMethoxy group, triazole ringContains propan-2-yl substituent
4-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzohydrazideHydrazide instead of benzamideDifferent functional group affecting reactivity
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-thiadiazol)Thiadiazole coreFocused on different biological activities

The structural uniqueness of this compound may contribute to its distinct biological activities compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving triazole and thiadiazole ring formation. Key steps include cyclization using reagents like POCl₃ (for thiadiazole) and copper-catalyzed azide-alkyne cycloaddition (for triazole). Intermediates are validated via IR, ¹H/¹³C NMR, and elemental analysis to confirm purity and structure. For example, substituted benzamides are coupled with thiadiazole precursors under reflux, followed by recrystallization .

Q. How does the presence of methoxy groups influence solubility and reactivity?

Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their electron-donating effects, which stabilize intermediates during synthesis. Reactivity is modulated by steric hindrance, particularly in nucleophilic substitution reactions involving the thiadiazole core. Solubility profiles are empirically determined using HPLC or UV-Vis spectroscopy in solvents of varying polarity .

Q. What spectroscopic techniques are critical for structural validation?

¹H NMR is used to confirm methoxy proton signals (δ 3.8–4.0 ppm) and triazole/thiadiazole proton environments. IR identifies carbonyl (C=O, ~1650 cm⁻¹) and C-S (thiadiazole, ~680 cm⁻¹) stretches. Elemental analysis (C, H, N, S) ensures stoichiometric accuracy, with discrepancies resolved via mass spectrometry (e.g., ESI-MS) .

Advanced Research Questions

Q. How can reaction yields be improved during the cyclization of the thiadiazole moiety?

Optimize POCl₃ concentration and reaction time (e.g., 120°C for 6–8 hours) to minimize side products. Solvent choice (e.g., dry toluene vs. dioxane) impacts cyclization efficiency. Catalytic additives like triethylamine (TEA) can enhance reaction kinetics by neutralizing HCl byproducts .

Q. What strategies resolve contradictions in spectral data during structural validation?

Discrepancies in elemental analysis (e.g., <0.3% deviation) are addressed by repeating synthesis under inert atmospheres (N₂/Ar) to prevent oxidation. Ambiguous NMR signals (e.g., overlapping peaks) are clarified using 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) .

Q. How can docking studies inform the design of analogs with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions between the compound’s triazole-thiadiazole core and target proteins (e.g., kinases). Substituent modifications (e.g., halogenation at the benzamide ring) are guided by binding affinity scores and intermolecular hydrogen bond analysis .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. pH-dependent hydrolysis is tested in buffers (pH 1–13), with LC-MS identifying degradation products (e.g., demethylated derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life .

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